4-Chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile
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Overview
Description
4-Chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile is a complex organic compound with the molecular formula C10H6ClFINO It is characterized by the presence of chloro, cyclopropoxy, fluoro, and iodo substituents on a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: Introduction of the nitrile group to the benzene ring.
Halogenation: Sequential introduction of chloro, fluoro, and iodo substituents.
Cyclopropanation: Addition of the cyclopropoxy group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for precise control of reaction parameters is common to maintain consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chloro, fluoro, iodo) can be replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization: Formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
4-Chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile involves its interaction with specific molecular targets. The presence of multiple halogen atoms and the nitrile group allows it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-fluoro-2-iodobenzonitrile: Lacks the cyclopropoxy group, leading to different chemical properties.
6-Cyclopropoxy-3-fluoro-2-iodobenzonitrile: Lacks the chloro substituent, affecting its reactivity.
4-Chloro-6-cyclopropoxy-2-iodobenzonitrile: Lacks the fluoro substituent, altering its interactions.
Uniqueness
4-Chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H6ClFINO |
---|---|
Molecular Weight |
337.51 g/mol |
IUPAC Name |
4-chloro-6-cyclopropyloxy-3-fluoro-2-iodobenzonitrile |
InChI |
InChI=1S/C10H6ClFINO/c11-7-3-8(15-5-1-2-5)6(4-14)10(13)9(7)12/h3,5H,1-2H2 |
InChI Key |
CVTZVGIJRLWJKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C(=C2C#N)I)F)Cl |
Origin of Product |
United States |
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